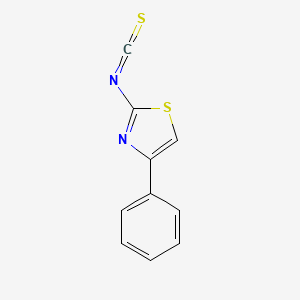
2-Isothiocyanato-4-phenylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isothiocyanato-4-phenylthiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-4-phenylthiazole typically involves the reaction of 2-amino-4-phenylthiazole with thiophosgene or other isothiocyanate precursors. One common method includes the use of phenyl isothiocyanate and the corresponding amines under mild conditions with dimethylbenzene as the solvent . This reaction is carried out under nitrogen protection to ensure safety and high yield.
Industrial Production Methods
For industrial production, the synthesis of isothiocyanates can be achieved through various methods, including the reaction of amines with carbon disulfide and subsequent treatment with di-tert-butyl dicarbonate and DMAP or DABCO as catalysts . This method is favored for its low toxicity, cost-effectiveness, and high output rate.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isothiocyanato-4-phenylthiazole undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted thiazole derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
2-Isothiocyanato-4-phenylthiazole has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with antimicrobial, antifungal, and anticancer properties.
Biological Research: The compound is studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Materials Science: It is used in the development of sensors, dyes, and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Isothiocyanato-4-phenylthiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can modulate signaling pathways by interacting with key proteins and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-phenylthiazole: This compound is structurally similar and shares some biological activities but differs in its reactivity and applications.
2,4-Disubstituted Thiazoles: These compounds exhibit a wide range of biological activities and are used in various medicinal and industrial applications.
Uniqueness
2-Isothiocyanato-4-phenylthiazole is unique due to its isothiocyanate functional group, which imparts distinct reactivity and biological properties. This makes it a valuable compound in the synthesis of bioactive molecules and materials with specific functions .
Eigenschaften
Molekularformel |
C10H6N2S2 |
|---|---|
Molekulargewicht |
218.3 g/mol |
IUPAC-Name |
2-isothiocyanato-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C10H6N2S2/c13-7-11-10-12-9(6-14-10)8-4-2-1-3-5-8/h1-6H |
InChI-Schlüssel |
JAHCRDMHKIAGOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















